(2,3-Dibromophenyl)methanesulfonamide
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Overview
Description
(2,3-Dibromophenyl)methanesulfonamide is an organosulfur compound with the molecular formula C7H7Br2NO2S. It is characterized by the presence of two bromine atoms attached to a phenyl ring and a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dibromophenyl)methanesulfonamide typically involves the bromination of phenylmethanesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dibromophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding phenylmethanesulfonamide.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives.
Reduction Reactions: Products include phenylmethanesulfonamide.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
(2,3-Dibromophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dibromophenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atoms and the sulfonamide group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- (2,4-Dibromophenyl)methanesulfonamide
- (3,4-Dibromophenyl)methanesulfonamide
- (2,3-Dichlorophenyl)methanesulfonamide
Comparison: (2,3-Dibromophenyl)methanesulfonamide is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and potency in various applications .
Properties
IUPAC Name |
(2,3-dibromophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLCSGLVIHDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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